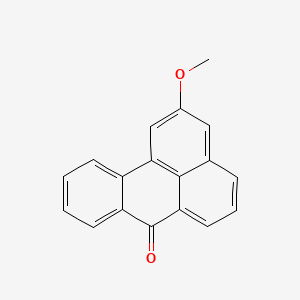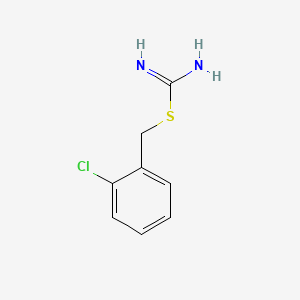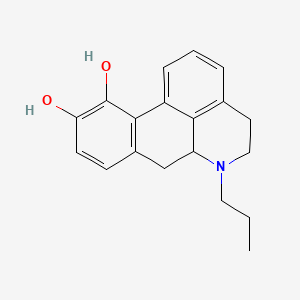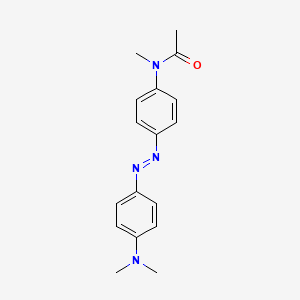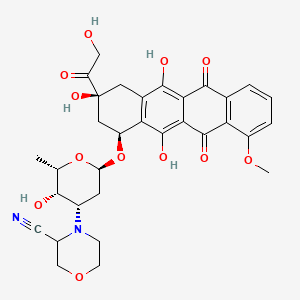
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin is a member of morpholines, a nitrile, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It has a role as an antineoplastic agent. It derives from a doxorubicin.
Scientific Research Applications
Hydrolysis and Stability
Research by Acton et al. (1986) investigated the hydrolysis of 3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin, comparing its stability with other analogues. They found that at a pH of 7, 74% remained unchanged after 24 hours, but at pH 2, only 10% remained. The products identified included aglycon and N-(2-hydroxyethyl)doxorubicin, with most losses to unidentified polar products (Acton et al., 1986).
Antitumor Potency and New Analogues
A study by Acton et al. (1984) noted that this compound is significantly more potent than doxorubicin against tumors in cell culture and mice. It remains effective through various dosing methods and does not produce chronic myocardial lesions in mice. This discovery stemmed from studies on the reductive alkylation of doxorubicin and daunorubicin (Acton et al., 1984).
Enhanced Activity and Structural Analysis
Nagy et al. (1996) described a high-yield conversion of doxorubicin to a daunosamine-modified analog, which showed significantly increased activity in vitro. Their study highlighted the structural relationship of daunosamine-modified derivatives of doxorubicin, providing insights into their enhanced antineoplastic properties (Nagy et al., 1996).
Biomedical Analyses
Breda et al. (1992) developed a method for determining 3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin in plasma using high-performance liquid chromatography. This technique is crucial for understanding the pharmacokinetics and biodistribution of the compound (Breda et al., 1992).
Cytotoxicity and Antitumor Activity
Quintieri et al. (2005) studied the biotransformation of this compound in human liver microsomes, finding that it converts to a more cytotoxic metabolite, PNU-159682, retaining antitumor activity in vivo. This highlights the importance of metabolic pathways in its antitumor efficacy (Quintieri et al., 2005).
properties
CAS RN |
88254-07-3 |
|---|---|
Product Name |
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin |
Molecular Formula |
C32H34N2O12 |
Molecular Weight |
638.6 g/mol |
IUPAC Name |
4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile |
InChI |
InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3/t14-,15?,18-,20-,22-,27+,32-/m0/s1 |
InChI Key |
YIMDLWDNDGKDTJ-WJRCOUIISA-N |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
synonyms |
3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer A 489 A-489 cyanomorpholino doxorubicin cyanomorpholinoadriamycin MRA-CN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



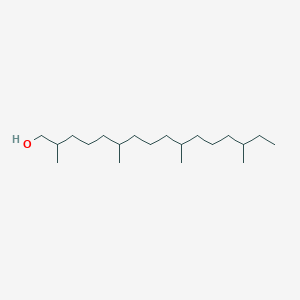
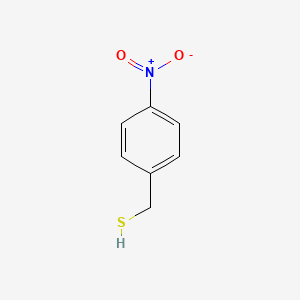
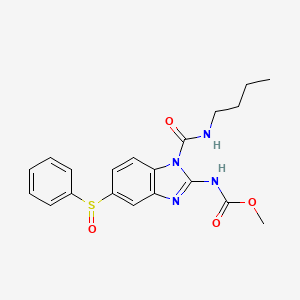
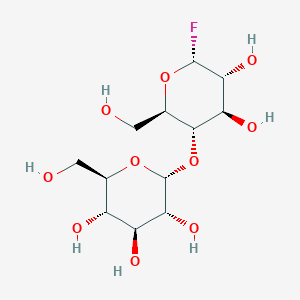
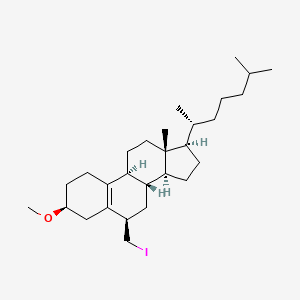
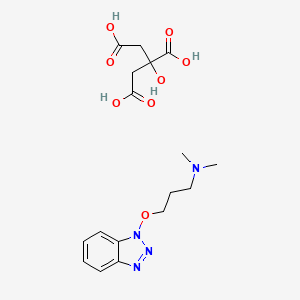
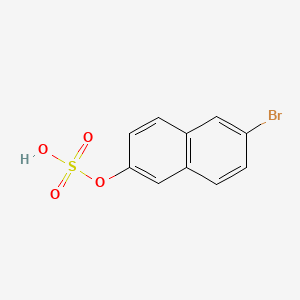
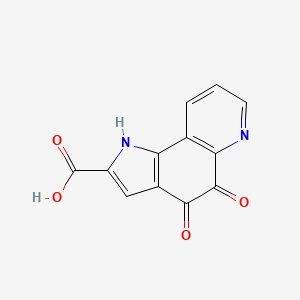
![2-Chloro-5-[(2,4,4-trimethylcyclohexen-1-yl)methyl]phenazin-1-one](/img/structure/B1208018.png)
![1,3-Dimethyl-2-[(2-oxopropyl)thio]imidazolium](/img/structure/B1208019.png)
